

# Review of scientific literature on Usaramine N-oxide.

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## Compound of Interest

Compound Name: Usaramine N-oxide

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## Usaramine N-oxide: A Comprehensive Scientific Review

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Usaramine N-oxide**, a pyrrolizidine alkaloid, is primarily recognized as a major metabolite of Usaramine, a compound found in various plant species.[1][2] Pyrrolizidine alkaloids (PAs) and their N-oxides are of significant interest to the scientific community due to their potential toxicity, including hepatotoxicity, pneumotoxicity, and genotoxicity.[1] The conversion of PAs to their N-oxide form is a critical metabolic step, influencing their toxicokinetics and potential for causing harm. This technical guide provides a comprehensive review of the existing scientific literature on **Usaramine N-oxide**, focusing on its chemical properties, pharmacokinetics, and the methodologies used for its study.

### Chemical Properties and Identification

**Usaramine N-oxide** is classified as a diol, a macrocyclic lactone, an olefinic compound, an organic heterotricyclic compound, a primary alcohol, a pyrrolizine alkaloid, a tertiary alcohol, and a tertiary amine oxide.[2]

Property	Value	Source
Chemical Formula	C18H25NO7	[3][4]
Molecular Weight	367.4 g/mol	[3]
CAS Number	117020-54-9	[4][5]

## Pharmacokinetics

A pivotal study by Lin et al. provides a detailed analysis of the pharmacokinetic properties of Usaramine and its metabolite, **Usaramine N-oxide**, in rats. The study highlights significant sex-based differences in metabolism and bioavailability.

### Pharmacokinetic Parameters of Usaramine and Usaramine N-oxide in Rats after Intravenous Administration of Usaramine (1 mg/kg)[1][6]

Parameter	Male Rats (Mean ± SD)	Female Rats (Mean ± SD)
Usaramine AUC(0-t) (ng/mLh)	363 ± 65	744 ± 122
Usaramine N-oxide AUC(0-t) (ng/mLh)	172 ± 32	30.7 ± 7.4
Usaramine Clearance (L/h/kg)	2.77 ± 0.50	1.35 ± 0.19

### Pharmacokinetic Parameters of Usaramine and Usaramine N-oxide in Rats after Oral Administration of Usaramine (10 mg/kg)[1][6]

Parameter	Male Rats (Mean $\pm$ SD)	Female Rats (Mean $\pm$ SD)
Usaramine AUC(0-t) (ng/mLh)	1960 $\pm$ 208	6073 $\pm$ 488
Usaramine N-oxide AUC(0-t) (ng/mLh)	1637 $\pm$ 246	300 $\pm$ 62
Usaramine Oral Bioavailability (%)	54.0	81.7

## Toxicology

**Usaramine N-oxide**, as a pyrrolizidine alkaloid N-oxide, is implicated in the toxicity of the parent compound, Usaramine. PAs with an unsaturated necine base are known to cause a range of toxic effects.[1] The primary acute toxicity associated with these compounds is hepatic sinusoidal obstruction syndrome.[1] While N-oxidation is generally considered a detoxification pathway, PA N-oxides can be reduced back to the toxic parent PA by intestinal microflora or hepatic enzymes, thereby contributing to their overall toxicity.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Usaramine N-oxide** is classified as fatal if swallowed, in contact with skin, or if inhaled.[2]

## Experimental Protocols

### Quantification of Usaramine and Usaramine N-oxide in Rat Plasma

The following protocol is a summary of the method developed by Lin et al. for the simultaneous quantification of Usaramine (URM) and **Usaramine N-oxide** (UNO) in rat plasma.[1][6]

#### 1. Sample Preparation:

- To a 10- $\mu$ L aliquot of a plasma sample, add 10  $\mu$ L of the internal standard (IS) working solution (100 ng/mL of Senecionine).
- Add 90  $\mu$ L of acetonitrile/methanol (1/1, v/v) to precipitate proteins.
- Vortex the mixture for 5 minutes.

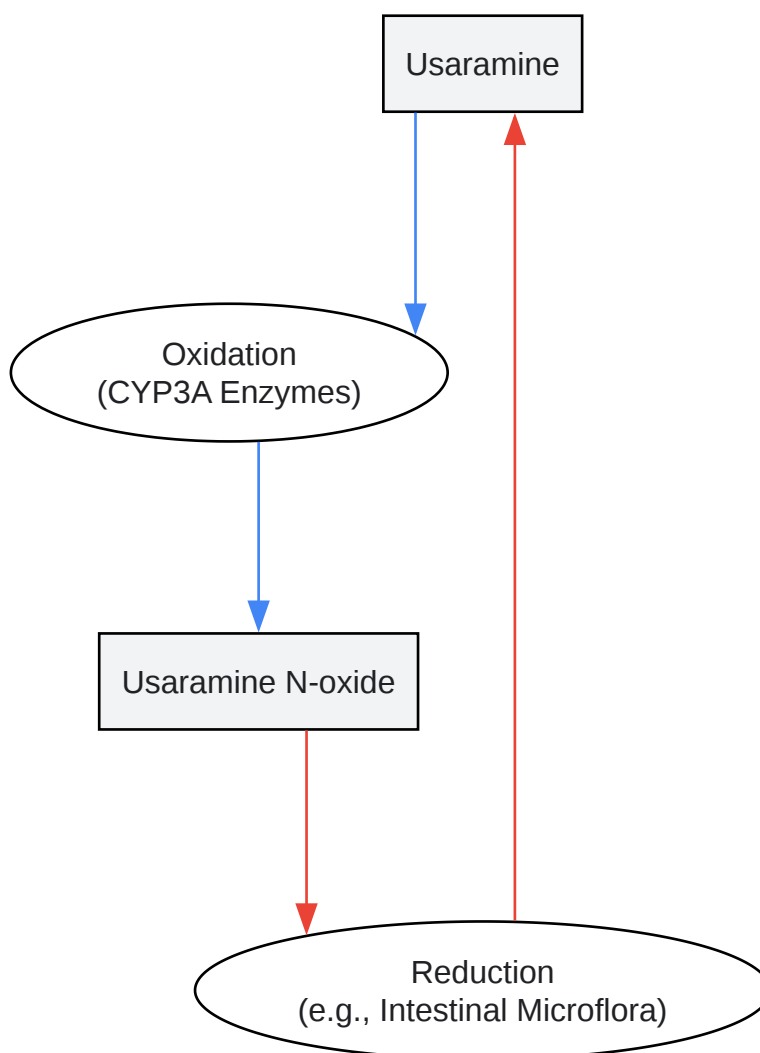
- Centrifuge at 4,000 rpm for 5 minutes.
- Transfer 40 µL of the supernatant to a 384-well plate.
- Inject 1 µL of the supernatant for LC-MS/MS analysis.

## 2. LC-MS/MS Conditions:

- Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 µm).[\[1\]](#)
- Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[\[1\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).[\[1\]](#)
- Gradient Elution: A gradient elution is performed to separate the analytes.[\[1\]](#)
- Detection: Tandem mass spectrometry is used for the detection and quantification of URM and UNO.[\[1\]](#)
- Linearity: The method was demonstrated to be linear over a concentration range of 1–2,000 ng/mL for both analytes.[\[1\]](#)[\[7\]](#)

## Metabolic Pathway

The primary metabolic pathway involving **Usaramine N-oxide** is its formation from the parent compound, Usaramine, through oxidation, and its potential reduction back to Usaramine. This biotransformation is primarily mediated by cytochrome P450 enzymes, particularly the CYP3A subfamily in rats.[\[1\]](#)

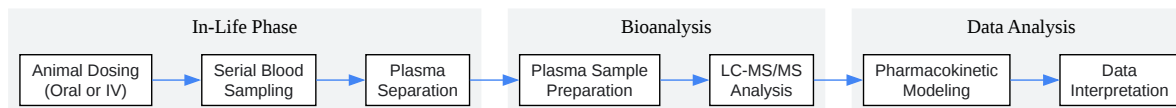


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Caption: Metabolic conversion of Usaramine to **Usaramine N-oxide** and its potential back-reduction.

## Experimental Workflow

The typical workflow for studying the pharmacokinetics of Usaramine and **Usaramine N-oxide** involves several key stages, from animal administration to data analysis.



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Caption: Workflow for pharmacokinetic analysis of Usaramine and **Usaramine N-oxide**.

## Conclusion

The scientific literature on **Usaramine N-oxide** is primarily centered on its role as a metabolite of Usaramine and its implications for the toxicokinetics of the parent compound. The available data, particularly from pharmacokinetic studies in rats, provide valuable insights into its formation, distribution, and elimination, revealing significant sex-dependent differences. The detailed analytical methods established for its quantification serve as a robust foundation for further research. However, there is a notable gap in the literature regarding the specific biological activities and signaling pathways modulated by **Usaramine N-oxide** as an independent chemical entity. Future research should aim to isolate **Usaramine N-oxide** and investigate its pharmacological and toxicological profile to fully elucidate its biological significance.

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